![molecular formula C21H20FNO4 B2794136 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010905-73-3](/img/structure/B2794136.png)

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Researchers have successfully synthesized this compound through a multistep synthetic route. The process involves the combination of appropriate starting materials, followed by cyclization reactions to form the oxazinone ring. The fluorophenyl and methoxypropyl substituents play a crucial role in enhancing the compound’s biological activity .

Molecular Structure Analysis

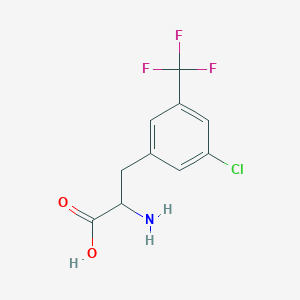

The molecular structure of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one comprises a chromeno[8,7-e][1,3]oxazinone core with a 4-fluorophenyl group and a 3-methoxypropyl side chain. The fluorine atom contributes to the compound’s lipophilicity, affecting its pharmacokinetic properties. The oxazinone ring imparts rigidity to the structure, potentially influencing binding interactions with biological targets .

Chemical Reactions Analysis

The compound’s reactivity profile includes potential nucleophilic substitutions, ring-opening reactions, and oxidative processes. Researchers have explored its behavior under various reaction conditions to understand its synthetic versatility and potential for derivatization .

Physical and Chemical Properties Analysis

Scientific Research Applications

Novel Kinase Inhibitors

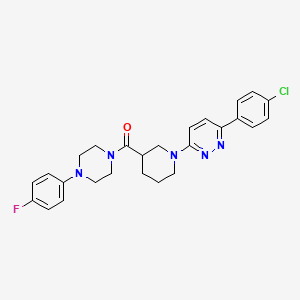

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating significant potential in cancer therapeutics. One such compound exhibited complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting the therapeutic potential of similar compounds in oncology (Schroeder et al., 2009).

Photochromic Oxazines

A series of photochromic [1,3]oxazines were synthesized to study their photochemical properties both in solution and within rigid polymer matrices. These compounds, characterized by fused heterocycles, exhibit unique photoresponsive behaviors, suggesting applications in materials science and photopharmacology (Deniz et al., 2009).

Cytochrome P-450 Association

Studies on [3H]GBR 12935 binding to human platelets have revealed an association with the cytochrome P-450 system, suggesting implications for understanding drug interactions and metabolism (Norlén & Allard, 1997).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds provide insights into molecular configurations, which are crucial for understanding reactivity and designing new materials with desired properties (Liang, 2009).

Antimicrobial and Anticancer Activities

Fused oxazine derivatives have been explored for their chemical and pharmacological activities, including antioxidant and anticancer properties. Such studies highlight the versatility of oxazine-based compounds in developing new therapeutic agents (Mahmoud et al., 2017).

Mechanism of Action

Although the exact mechanism of action remains under investigation, preliminary studies suggest that 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may exhibit anti-proliferative effects. It likely interacts with cellular targets involved in cancer cell growth and survival. Further mechanistic studies are warranted to elucidate its precise mode of action .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(4-fluorophenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-25-10-2-9-23-11-17-19(27-13-23)8-7-16-20(24)18(12-26-21(16)17)14-3-5-15(22)6-4-14/h3-8,12H,2,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPOFWCUFPFYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)

![2-Benzyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2794055.png)

![1-[(5S)-2,2,5-Trimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2794057.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2794060.png)

![Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate](/img/structure/B2794061.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)

![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2794074.png)